4-Chloro-1,3-thiazole-2-sulfonyl chloride
Description
4-Chloro-1,3-thiazole-2-sulfonyl chloride is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) with a chlorine substituent at position 4 and a sulfonyl chloride (–SO₂Cl) group at position 2. This compound is highly reactive due to the sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other derivatives.
Properties
CAS No. |
89501-96-2 |
|---|---|
Molecular Formula |
C3HCl2NO2S2 |
Molecular Weight |
218.1 g/mol |
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |
InChI Key |
VTRVORDIBTWLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation and Functionalization
The thiazole ring serves as the foundational structure for this compound. A common strategy involves cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids. For instance, reacting 2-chloroacetoacetate with thiourea in ethanol under reflux yields 2-aminothiazole intermediates, which are subsequently chlorinated and sulfonylated. Key challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-sulfonation.
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Ethanol or dichloroethane
- Catalysts: None required (thermal activation)
Advanced Methodologies
One-Pot Multistep Synthesis
Recent patents describe integrated processes that combine ring formation, chlorination, and sulfonylation in a single reactor. For example, CN113717080A discloses a three-step route starting from 2-fluoro-5-chlorobenzonitrile:
- Thiolation: Reaction with Na₂S·9H₂O in DMF at 50–55°C to form a thiol intermediate.
- Oxidation: Treatment with NaOCl in acetic acid to yield the sulfonic acid.
- Chlorination: Conversion to sulfonyl chloride using SOCl₂ in dichloroethane at 62–72°C.
Advantages:
Comparative Analysis of Methods
Trade-offs:
- The one-pot method sacrifices yield for safety and simplicity.
- PCl₃/Cl₂ chlorination, while efficient, requires specialized gas-handling infrastructure.
Mechanistic Insights
Electrophilic Aromatic Substitution
Chlorination of the thiazole ring proceeds via electrophilic attack at the 4-position, directed by the electron-withdrawing sulfonyl group. Density functional theory (DFT) studies suggest that the sulfonyl chloride’s −I effect activates the ring for selective chlorination.
Sulfonylation Dynamics
The conversion of sulfonic acids to sulfonyl chlorides involves nucleophilic displacement by chloride. In SOCl₂-mediated reactions, the mechanism proceeds through a mixed anhydride intermediate:
$$
\text{R-SO₃H} + \text{SOCl₂} \rightarrow \text{R-SO₂-O-SOCl} \rightarrow \text{R-SO₂Cl} + \text{SO₂} + \text{HCl}
$$
This step is highly exothermic (−ΔH), necessitating temperature control to prevent decomposition.
Industrial and Environmental Considerations
Waste Management
The one-pot method generates minimal waste (primarily acetic acid and NaCl), whereas conventional routes produce POCl₃ and HCl, requiring neutralization.
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 2-Fluoro-5-chlorobenzonitrile | 120–150 |
| SOCl₂ | 8–12 |
| NaOCl | 2–4 |
The raw material cost for the one-pot method averages $180–220/kg product, making it economically viable for high-value pharmaceuticals.
Emerging Trends
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic sulfonylation steps, reducing reaction times by 40–60% compared to batch processes.
Biocatalytic Approaches
Preliminary studies explore enzymatic sulfonation using aryl sulfotransferases, though yields remain low (<20%).
Chemical Reactions Analysis
4-Chloro-1,3-thiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents such as dichloromethane and acetonitrile . The major products formed depend on the specific reaction conditions and the nucleophiles involved.
Scientific Research Applications
4-Chloro-1,3-thiazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-thiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Substituent Position Isomerism
- 2-Chloro-1,3-thiazole-4-sulfonyl chloride (CID 90717244): Structure: Chlorine at position 2 and sulfonyl chloride at position 4. Molecular Formula: C₃HCl₂NO₂S₂; Molecular Weight: 232.07. Key Differences: The swapped positions of chlorine and sulfonyl chloride alter electronic distribution.
- 4-Chloro-1,3-thiazole-2-sulfonyl chloride (hypothetical): Expected Molecular Formula: C₃HCl₂NO₂S₂ (same as above but substituents differ in position).
Aromatic Substituent Effects
- 2-Phenyl-1,3-thiazole-4-sulfonyl chloride (CID 50988932): Structure: Phenyl group at position 2 and sulfonyl chloride at position 4. Molecular Formula: C₉H₆ClNO₂S₂; Molecular Weight: 259.76. Key Differences: The electron-withdrawing phenyl group stabilizes the thiazole ring, reducing electrophilicity at the sulfonyl chloride group. This could lower reactivity toward nucleophiles compared to chloro-substituted analogs .
- 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1305710-76-2): Structure: 3-Bromophenyl at position 2 and sulfonyl chloride at position 4. Molecular Formula: C₉H₅BrClNO₂S₂; Molecular Weight: 338.63. Key Differences: The bromine atom introduces both steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility in polar solvents .
Functional Group Variations
- 4-Bromo-1,3-thiazole-2-sulfonyl fluoride (CAS 1565390-34-2): Structure: Bromine at position 4 and sulfonyl fluoride (–SO₂F) at position 2. Molecular Formula: C₃HBrFNO₂S₂; Molecular Weight: 278.08. Key Differences: The sulfonyl fluoride group is less reactive than sulfonyl chloride, making it preferable for stable intermediates in fluorination reactions. Bromine’s larger atomic size compared to chlorine may also influence crystal packing and melting points .
Data Table: Comparative Properties of Thiazole Sulfonyl Chlorides
*Hypothetical data inferred from structural analogs.
Biological Activity
4-Chloro-1,3-thiazole-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and its applications in drug development, particularly focusing on its anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonyl chlorides. The process can be summarized as follows:
- Starting Material : A thiazole compound is chosen based on the desired biological activity.
- Reaction with Sulfonyl Chloride : The thiazole is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example:
- Cytotoxic Effects : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 0.06 |
| 4-Chloro-1,3-thiazole-2-sulfonyl derivative | MCF7 | 0.10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial pathogens:
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole ring:
- Halogen Substituents : The presence of halogens such as chlorine enhances both anticancer and antimicrobial activities by increasing lipophilicity and improving membrane permeability.
- Functional Groups : The introduction of different functional groups can modulate the binding affinity to target enzymes or receptors involved in disease processes .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study assessed various thiazole derivatives for their cytotoxicity against multiple cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited higher potency due to increased reactivity towards cellular targets .
- Antimicrobial Testing : In another investigation, derivatives were tested against resistant strains of bacteria. The results showed significant inhibition at lower concentrations compared to traditional antibiotics, suggesting potential for development into new therapeutic agents .
Q & A
Q. How does the thiazole ring influence regioselectivity during nucleophilic substitution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
